![molecular formula C21H28S2 B14297431 Benzene, 1,1'-[nonylidenebis(thio)]bis- CAS No. 113138-70-8](/img/structure/B14297431.png)
Benzene, 1,1'-[nonylidenebis(thio)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[nonylidenebis(thio)]bis- is an organic compound with the molecular formula C21H28S2 It is a derivative of benzene, characterized by the presence of two thioether groups connected by a nonylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[nonylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with nonylidene and thioether groups. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a nonylidene thioether under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-[nonylidenebis(thio)]bis- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to isolate and refine the compound. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[nonylidenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thioether groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-[nonylidenebis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[nonylidenebis(thio)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-[butylidenebis(thio)]bis-
- Benzene, 1,1’-[hexylidenebis(thio)]bis-
- Benzene, 1,1’-[octylidenebis(thio)]bis-
Uniqueness
Benzene, 1,1’-[nonylidenebis(thio)]bis- is unique due to its longer nonylidene bridge compared to similar compounds. This structural difference can influence its chemical reactivity, physical properties, and potential applications. The presence of two thioether groups also provides distinct chemical functionalities that can be exploited in various reactions and applications.
Properties
CAS No. |
113138-70-8 |
|---|---|
Molecular Formula |
C21H28S2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-phenylsulfanylnonylsulfanylbenzene |
InChI |
InChI=1S/C21H28S2/c1-2-3-4-5-6-13-18-21(22-19-14-9-7-10-15-19)23-20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3 |
InChI Key |
KDZSXCFOAOMHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
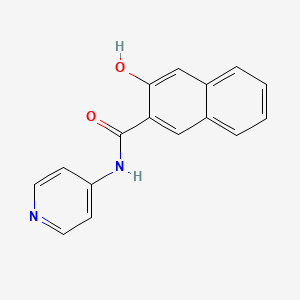
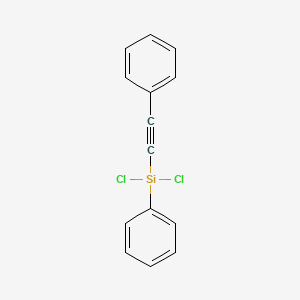
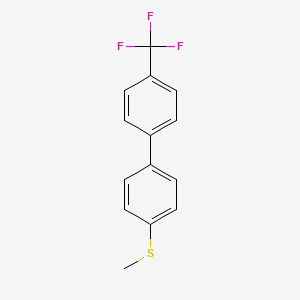
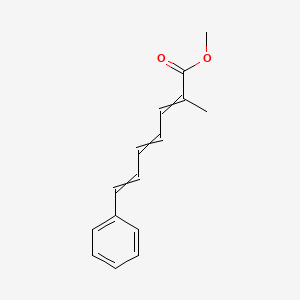
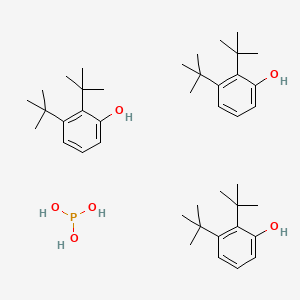
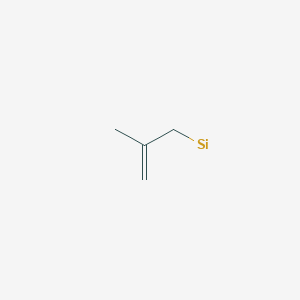

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
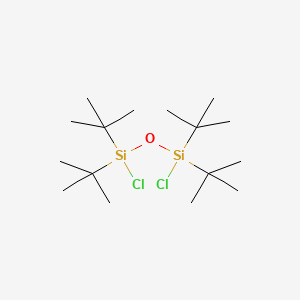
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
